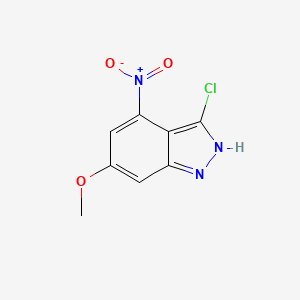

3-Chloro-6-methoxy-4-nitro-1H-indazole

Description

Historical Context and Evolution of Indazole-Based Research

The history of indazole chemistry began in the late 19th century when Nobel laureate Emil Fischer first reported the synthesis of the parent compound, indazole, in 1883. caribjscitech.comresearchgate.net His initial work involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. caribjscitech.com

For many decades following its discovery, research into indazole and its derivatives remained a relatively niche area of organic chemistry. However, the latter half of the 20th century witnessed a significant surge in interest. This was largely catalyzed by the discovery that various indazole-containing molecules exhibited a wide spectrum of biological activities. As researchers began to uncover the potential of this scaffold in interacting with biological targets, the pace of investigation accelerated dramatically, transforming indazole from a chemical curiosity into a cornerstone of modern medicinal chemistry. nih.govdntb.gov.uaresearchgate.net

Overview of the Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets, often with high affinity. The indazole nucleus is widely recognized as such a scaffold. nih.govresearchgate.netrsc.org Its rigid, planar structure and the presence of two nitrogen atoms provide key hydrogen bonding capabilities, allowing it to function as both a hydrogen bond donor and acceptor. This versatility enables it to mimic or interact with various biological recognition sites.

The privileged nature of the indazole core is evidenced by its presence in numerous commercially available and clinically investigated drugs across a wide range of therapeutic areas. nih.govdntb.gov.ua These applications span from anti-inflammatory agents to potent cancer therapies, underscoring the scaffold's remarkable utility in drug design. nih.govpnrjournal.com

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Benzydamine | A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, often used for inflammatory conditions of the mouth and throat. wikipedia.orgresearchgate.net |

| Granisetron | A serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. pnrjournal.comresearchgate.net |

| Pazopanib | A multi-targeted tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govpnrjournal.com |

| Axitinib | A potent and selective second-generation tyrosine kinase inhibitor indicated for the treatment of advanced renal cell carcinoma. pnrjournal.combldpharm.com |

| Entrectinib | A targeted cancer therapy that inhibits tyrosine kinases and is used to treat certain types of non-small cell lung cancer and solid tumors. nih.govbldpharm.com |

Significance of Substituted Indazoles in Drug Discovery and Development

While the core indazole nucleus provides the foundational structure for biological activity, it is the strategic placement of various substituents on this scaffold that allows for the fine-tuning of a compound's pharmacological profile. The indazole ring can be functionalized at multiple positions, enabling chemists to systematically modify its properties. researchgate.netimist.ma

The introduction of different functional groups can profoundly influence a molecule's potency, selectivity, solubility, metabolic stability, and pharmacokinetic properties—a process central to the modern drug discovery paradigm known as developing a Structure-Activity Relationship (SAR). bldpharm.comnih.gov For instance, the addition of specific groups can enhance binding to a primary target while reducing off-target effects, or it can improve the molecule's ability to be absorbed and distributed throughout the body. This ability to create a vast library of derivatives with diverse and tailored biological activities is what makes substituted indazoles a particularly fruitful area of research. nih.govpnrjournal.com

Rationale for Investigating 3-Chloro-6-methoxy-4-nitro-1H-indazole within Contemporary Research Paradigms

The specific compound this compound is a substituted indazole that holds significant interest as a synthetic intermediate and a potential lead for further development. The rationale for its investigation is built upon the established importance of its constituent functional groups and the demonstrated biological potential of closely related structural analogs.

Recent research has focused on derivatives of the precursor compound, 3-chloro-6-nitro-1H-indazole, for their potential therapeutic applications. nih.gov In one notable study, an efficient pathway was developed for the synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives which were then evaluated for their biological activity against several species of Leishmania, the protozoan parasite responsible for leishmaniasis. nih.govnih.gov The findings from these studies were promising, with several synthesized compounds demonstrating significant antileishmanial activity. nih.govresearchgate.net Molecular modeling suggested that these compounds could bind effectively to trypanothione (B104310) reductase, a critical enzyme in the parasite's defense against oxidative stress. nih.gov

The investigation of this compound represents a logical and strategic extension of this research. The introduction of a methoxy (B1213986) group at the 6-position is a common medicinal chemistry tactic used to modulate a compound's electronic and steric properties. This substitution can impact factors such as metabolic stability, receptor binding affinity, and solubility. Therefore, this compound serves as a valuable building block to explore these effects systematically. Its study allows researchers to:

Synthesize a new series of derivatives to expand the chemical space around the antileishmanial pharmacophore.

Evaluate how the addition of a methoxy group impacts the biological activity observed in its non-methoxylated counterparts.

Further probe the structure-activity relationship of this class of compounds, potentially leading to the development of more potent and selective therapeutic agents against neglected tropical diseases like leishmaniasis.

In essence, this compound is not just an isolated molecule but a key component in a rational drug design strategy, leveraging previous findings to create next-generation compounds with improved therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxy-4-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O3/c1-15-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZNSOKZWXMKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646935 | |

| Record name | 3-Chloro-6-methoxy-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-15-0 | |

| Record name | 3-Chloro-6-methoxy-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methoxy-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities and Underlying Molecular Mechanisms of 3 Chloro 6 Methoxy 4 Nitro 1h Indazole Derivatives

Anticancer Activity and Mechanistic Insights

The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied for their potential as anticancer agents. nih.gov While research specifically on 3-chloro-6-methoxy-4-nitro-1H-indazole is specific, studies on structurally related nitroindazole and aminoindazole derivatives provide significant insights into their anticancer mechanisms.

Inhibition of Cancer Cell Proliferation and Viability

Derivatives of 1H-indazole have demonstrated broad-spectrum antiproliferative activity against various human cancer cell lines. For instance, a series of 3-amino-1H-indazole derivatives were evaluated for their effects on HT-29 (colon), MCF-7 (breast), A-549 (lung), HepG2 (liver), and HGC-27 (gastric) cancer cells. nih.gov One particular derivative, identified as W24, showed significant broad-spectrum activity with IC₅₀ values ranging from 0.43 to 3.88 µM across four of the tested cell lines. nih.gov This indicates a potent inhibitory effect on the growth and proliferation of these cancer cells.

Similarly, other studies on nitro-based indazoles have reported IC₅₀ values between 5–15 μM against the NCI-H460 lung carcinoma cell line, further supporting the potential of the nitroindazole scaffold in cancer therapy. The viability of cancer cells is effectively diminished by these compounds, establishing them as a promising template for the development of novel anticancer drugs. nih.gov

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) |

|---|---|---|

| HT-29 | Colon | Not specified |

| MCF-7 | Breast | Not specified |

| A-549 | Lung | Not specified |

| HepG2 | Liver | Not specified |

| HGC-27 | Gastric | 0.43 - 3.88 |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond inhibiting proliferation, indazole derivatives actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. Mechanism studies revealed that the 3-amino-1H-indazole derivative W24 induces G2/M cell cycle arrest. nih.gov This is achieved by regulating key proteins involved in cell cycle progression, such as Cyclin B1. nih.gov Furthermore, the compound was found to induce apoptosis by modulating the expression of apoptosis-related proteins like BAD and Bcl-xL, and by causing changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential in HGC-27 cells. nih.gov This dual action of halting cell division and triggering cell death is a hallmark of effective anticancer agents.

Modulation of Specific Oncogenic Signaling Pathways (e.g., PI3K Pathway Inhibition)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its abnormal activation is common in many cancers. nih.govmdpi.com A series of 3-amino-1H-indazole derivatives have been specifically identified as inhibitors of this pathway. nih.gov The derivative W24 was shown to effectively target the PI3K/AKT/mTOR pathway, which is a key mechanism behind its observed antitumor effects. nih.gov By inhibiting this pathway, the compound disrupts the signaling network that cancer cells rely on for their growth and survival. This targeted inhibition demonstrates that 1H-indazole derivatives can serve as a promising scaffold for the development of new PI3K/AKT/mTOR inhibitors for cancer therapy. nih.gov

Role of Nitro Group Bioreduction in Cytotoxic Action

The presence of a nitro group on the indazole ring is crucial for the cytotoxic activity of these compounds, often acting as a bio-reductive "warhead." The cytotoxicity of nitroaromatic compounds can be significantly enhanced upon the reduction of the nitro group. This process, known as bioreduction, typically occurs in the hypoxic (low oxygen) environments characteristic of solid tumors.

The bioreduction of a nitro group involves the formation of highly reactive intermediates, such as nitro radical anions, nitroso derivatives, and hydroxylamines. These reactive species can cause cellular damage by interacting with macromolecules like DNA, leading to strand breakage and contributing to the compound's cytotoxic effect. This mechanism allows for a degree of tumor-selective activation, as the reduction is more efficient in the hypoxic conditions of cancer cells compared to normally oxygenated tissues.

Antileishmanial Activity and Targeted Enzymes

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Derivatives of 3-chloro-6-nitro-1H-indazole have been identified as promising candidates in this area. nih.govnih.govresearchgate.net

Efficacy Against Different Leishmania Species (e.g., L. major, L. infantum, L. tropica)

In vitro studies have demonstrated the efficacy of 3-chloro-6-nitro-1H-indazole derivatives against the promastigote stages of several Leishmania species. nih.gov The inhibitory potency of these compounds varies depending on the specific derivative and the Leishmania species being tested. nih.gov

Notably, seven different derivatives showed strong to moderate activity against Leishmania infantum. nih.gov The activity against Leishmania tropica and Leishmania major was more selective, with specific compounds showing efficacy. For example, compound 13 was identified as a promising growth inhibitor of L. major, while compounds 11 and 13 were active against L. tropica. nih.gov This demonstrates the potential of this chemical scaffold to be optimized for broad-spectrum or species-specific antileishmanial activity.

| Leishmania Species | Activity Profile | Active Compounds Mentioned |

|---|---|---|

| L. infantum | Strong to moderate activity | Derivatives 4, 5, 7, 10, 11, 12, 13 |

| L. tropica | Selective activity | Derivatives 11, 13 |

| L. major | Selective activity | Derivative 13 |

The targeted enzyme for the antileishmanial action of these indazole derivatives has been identified as trypanothione (B104310) reductase (TryR). nih.govnih.gov This enzyme is a key component of the parasite's unique redox metabolism, which is essential for its survival and for defending against oxidative stress from the host's immune response. Crucially, TryR is absent in mammals, making it an ideal and specific target for drug development. nih.gov

Molecular docking studies have shown that 3-chloro-6-nitro-1H-indazole derivatives bind with high stability to the active site of Leishmania infantum TryR. nih.gov This binding is stabilized by a network of hydrophobic and hydrophilic interactions, effectively inhibiting the enzyme's function. nih.gov Molecular dynamics simulations further confirmed the stability of the enzyme-inhibitor complex. researchgate.net By inhibiting TryR, these compounds disrupt the parasite's ability to manage oxidative stress, leading to its death. nih.gov

Inhibition of Key Parasitic Enzymes (e.g., Leishmania Trypanothione Reductase)

No studies detailing the inhibitory activity of this compound derivatives against Leishmania Trypanothione Reductase or other key parasitic enzymes were found.

Antimicrobial Spectrum and Efficacy

No data is available on the antimicrobial spectrum and efficacy of this compound derivatives.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

There is no published research evaluating the antibacterial activity of this compound derivatives against Gram-positive or Gram-negative bacterial strains.

Antifungal Properties

Information regarding the antifungal properties of this compound derivatives could not be located in the existing scientific literature.

Antitubercular Potential

The potential of this compound derivatives as antitubercular agents has not been reported in the available research.

Enzyme Inhibition Profiles (Beyond Cancer and Parasitic Targets)

No studies were identified that investigated the enzyme inhibition profiles of this compound derivatives against the specified kinases.

Kinase Inhibition (e.g., Fibroblast Growth Factor Receptors (FGFRs), Pim Kinases, EZH2/1, VEGFR-2)

There is no available data on the inhibitory activity of this compound derivatives against Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, EZH2/1, or VEGFR-2.

Human Carbonic Anhydrase (hCA) Inhibition

Human Carbonic Anhydrases (hCAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The indazole scaffold itself is not a classic carbonic anhydrase inhibitor like the well-known sulfonamides. However, derivatives of this compound, particularly those incorporating a 1,2,3-triazole moiety, are of interest in this context.

The 1,2,3-triazole ring is a recognized pharmacophore in the design of hCA inhibitors. Studies on various 1H-1,2,3-triazole analogs have demonstrated their potential to inhibit hCA isoforms, notably hCA II. Research has shown that these compounds can exhibit inhibitory potential by binding directly to the active site residues of the enzyme. The mechanism often involves the triazole ring participating in key interactions within the enzyme's active site, coordinating with the essential zinc ion or forming hydrogen bonds with nearby amino acid residues. While direct studies on derivatives of this compound are not extensively documented in this specific role, the known ability to synthesize triazole derivatives from this starting compound suggests a potential avenue for developing novel hCA inhibitors.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. In the context of cancer, IDO1 is a significant immune-regulatory enzyme that helps tumors evade the host's immune system. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The 1H-indazole scaffold has been identified as a promising core structure for the development of IDO1 inhibitors. A review of recent advances highlighted a study by Qian et al. that synthesized a series of 1H-indazole derivatives with substituents at the 4- and 6-positions and evaluated their IDO1 inhibitory activity. nih.gov One of the synthesized compounds demonstrated notable potency, as detailed in the table below. nih.gov

| Compound ID | Description | IDO1 Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 120 (Qian et al.) | 1H-indazole derivative with disubstituent groups at 4- and 6-positions | 5.3 µM | nih.gov |

Furthermore, derivatives such as 1,2,3-triazoles, which can be synthesized from this compound, have also been explored as potential IDO1 inhibitors. These findings underscore the potential of this chemical family in the development of new immunotherapeutic agents targeting the IDO1 pathway.

Other Reported Biological Activities and Their Relevance

Beyond specific enzyme inhibition, derivatives of the indazole family have been investigated for a range of other pharmacological effects.

Anti-inflammatory Properties

The indazole nucleus is a key structural feature in several anti-inflammatory agents. nih.govontosight.ai For instance, Benzydamine is a commercially available non-steroidal anti-inflammatory drug (NSAID) that possesses the 1H-indazole scaffold. researchgate.net The anti-inflammatory potential of the indazole class is broad, and research has extended to various derivatives. Related heterocyclic systems that can be synthesized from indazole precursors, such as pyrazoles and triazoles, have also demonstrated significant anti-inflammatory effects. researchgate.netmdpi.com One study on 1,2,4-triazole (B32235) derivatives identified a compound with in vivo anti-inflammatory activity comparable to the standard drug indomethacin. mdpi.com While specific data on derivatives of this compound are limited, the established anti-inflammatory profile of the parent scaffold makes this a relevant area for future investigation. researchgate.net

Antioxidant Potential

Certain heterocyclic compounds, including some indazole derivatives, have been explored for their antioxidant properties. Antioxidants can neutralize harmful free radicals, playing a role in mitigating cellular damage associated with various diseases. Research into 1,2,4-triazole derivatives, a class of compounds accessible from indazole precursors, has revealed compounds with notable free-radical scavenging activity. mdpi.com For example, a study by Khan's team developed a triazole derivative that exhibited both anti-inflammatory and antioxidative properties, suggesting a dual mechanism of action. mdpi.com This indicates that derivatives of this compound, particularly those incorporating a triazole ring, may possess antioxidant potential.

Anti-aggregatory and Vasorelaxant Activities

Indazole derivatives have been reported to exhibit cardiovascular effects, including vasorelaxant and anti-aggregatory (anti-platelet) activities. taylorandfrancis.com The proposed mechanism for these effects involves the stimulation of nitric oxide (NO) release and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to smooth muscle relaxation and inhibition of platelet aggregation. taylorandfrancis.com While specific studies quantifying these effects for derivatives of this compound are not prominent, the general activity of the indazole class suggests this as a potential therapeutic application. researchgate.nettaylorandfrancis.com

Antiviral Activities (e.g., Anti-HIV)

The indazole scaffold and its derivatives have been a subject of interest in the search for new antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net A significant line of research involves the synthesis of isoxazole (B147169) derivatives, which can be produced from indazole precursors. nih.gov Studies on certain isoxazole analogues have demonstrated promising in vitro anti-HIV activity. researchgate.net For example, a series of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues were tested, with one compound in particular showing notable activity against the IIIB strain of HIV-1.

| Compound Class | Specific Derivative Example | Antiviral Target | In Vitro Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Indeno[1,2-c]isoxazole analogues | Compound 4g | HIV-1 (IIIB strain) | 9.05 µM | researchgate.net |

| Indeno[1,2-c]isoxazole analogues | Compound 4g | HIV-1 (ROD strain) | > 125 µM | researchgate.net |

This link between isoxazoles and anti-HIV activity highlights a promising path for the development of novel antiviral drugs based on the this compound framework.

Structure Activity Relationship Sar Studies of 3 Chloro 6 Methoxy 4 Nitro 1h Indazole and Analogues

Impact of Halogen Substitution (Chloro at Position 3) on Biological Potency and Selectivity

The presence of a halogen, specifically a chloro group, at the C3 position of the indazole ring is a critical determinant of biological activity. Halogenation at this position is a common strategy in medicinal chemistry as it provides a synthetically versatile handle for further modifications through reactions like metal-catalyzed cross-coupling. chim.it This allows for the introduction of a wide array of substituents to explore the chemical space around the core scaffold.

The chloro group itself, being electronegative, significantly influences the electronic distribution of the indazole ring. This electronic modulation can affect the compound's ability to bind to target proteins. For instance, in a series of indazole-based derivatives, the introduction of hydrophobic groups such as halogens was found to alter potency, although the effect is highly dependent on the specific biological target. In some cases, halogen substitution led to decreased potency compared to methoxy (B1213986) derivatives, while in others, it enhanced activity. nih.gov The presence of a halogen at the C3 position is also crucial for the activity of certain kinase inhibitors. chim.it

Role of the Methoxy Group at Position 6 in Modulating Pharmacological Effects

The methoxy group (-OCH3) is a prevalent substituent in drug molecules, valued for its ability to modulate both physicochemical and pharmacological properties. nih.gov When positioned at C6 of the indazole ring, the methoxy group acts as an electron-donating group through resonance, influencing the electronic character of the fused benzene (B151609) ring. This can impact the molecule's interaction with biological targets and its metabolic stability. researchgate.net

SAR studies on various indazole series have demonstrated the significance of methoxy substitution. For example, in a class of indazole-based GSK-3 inhibitors, derivatives with a methoxy group showed higher potency compared to those with a methyl group, indicating that the oxygen atom's ability to act as a hydrogen bond acceptor is beneficial for activity. nih.gov Similarly, for certain VEGFR-2 inhibitors, methoxy substitution resulted in enhanced potency over alkyl or halogenated analogues. nih.gov

The methoxy group can enhance a compound's drug-like properties by:

Improving solubility: The polar oxygen atom can engage in hydrogen bonding with water.

Modulating lipophilicity: It provides a balance between hydrophilic and hydrophobic character. researchgate.net

Affecting metabolism: It can block a potential site of oxidative metabolism or be a site of O-demethylation, influencing the compound's pharmacokinetic profile.

Direct target interaction: The methoxy group can act as a hydrogen bond acceptor, fitting into specific pockets within a protein's active site. nih.gov

Significance of the Nitro Group at Position 4 in Bioactivity and Mechanistic Pathways

The nitro group (-NO2) at the C4 position is a powerful electron-withdrawing group that profoundly impacts the molecule's electronic properties and reactivity. Its presence is often associated with specific mechanisms of action and significant bioactivity. nih.govsvedbergopen.com

In the context of indazole derivatives, the nitro group has been shown to be critical for certain biological activities. For example, studies on 3-chloro-6-nitro-1H-indazole derivatives revealed potent antileishmanial activity. nih.govnih.gov The strong electron-withdrawing nature of the nitro group is believed to be essential for this activity. In biological systems, nitroaromatic compounds can undergo enzymatic reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates. This bio-reductive activation can lead to cellular damage in target organisms, such as the Leishmania parasite, forming the basis of the therapeutic effect. nih.gov

Furthermore, the nitro group can act as a strong hydrogen bond acceptor. In studies of nitroindazoles as neuronal nitric oxide synthase (nNOS) inhibitors, the nitro group at position 4 or 7 was identified as a key feature for potent inhibition, likely due to its ability to form a crucial hydrogen bond in the enzyme's active site. researchgate.net The position of the nitro group is critical; its placement at C4, adjacent to the pyrazole (B372694) ring junction, creates a distinct electronic environment compared to substitution at other positions like C5, C6, or C7. acs.org

Influence of Substituent Position and Electronic Effects on Therapeutic Outcomes

The therapeutic potential of a substituted indazole is determined by the complex interplay of its various functional groups. In 3-chloro-6-methoxy-4-nitro-1H-indazole, the specific arrangement of a C3-chloro, C4-nitro, and C6-methoxy group creates a unique electronic and steric profile that governs its interaction with biological targets.

Electronic Synergy: The compound features a "push-pull" system. The methoxy group at C6 donates electron density into the benzene ring, while the nitro group at C4 strongly withdraws electron density. Simultaneously, the chloro group at C3 withdraws electron density from the pyrazole ring. This intricate electronic balance influences the molecule's pKa, dipole moment, and the reactivity of the N-H bond, which in turn affects target binding and pharmacokinetic properties.

Positional Importance: SAR studies consistently show that the position of substituents is as important as their nature. nih.gov Research on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituents at both the C4 and C6 positions of the indazole scaffold play a crucial role in inhibitory activity. nih.gov Similarly, the regioselectivity of N-alkylation, a common strategy for drug optimization, is heavily influenced by the electronic nature and position of existing ring substituents. For instance, electron-withdrawing groups at C7 have been shown to confer excellent N-2 regioselectivity. beilstein-journals.org

Effects of N-Substitution and Ring Modifications on SAR

Modification of the indazole nitrogen atoms (N1 or N2) is a cornerstone of medicinal chemistry efforts to optimize lead compounds. Alkylation, acylation, or arylation at these positions can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile (ADME properties).

The unsubstituted N-H group can act as a hydrogen bond donor, which may be crucial for binding to some targets. However, this group also introduces a potential site for metabolism and can affect membrane permeability. Substituting the N-H proton with various groups can lead to improved properties. For example, in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, N-1 substitution of an indazole-3-carboxamide scaffold with a propyl linker attached to a heterocycle led to a significant increase in inhibitory potency compared to the unsubstituted parent compound. nih.gov

The regioselectivity of N-substitution is a critical factor, as N1- and N2-substituted isomers often exhibit distinct biological activities and properties. The electronic nature of the substituents on the benzene ring can direct alkylation to either the N1 or N2 position. beilstein-journals.orgresearchgate.net This control over regioselectivity is essential for systematically exploring the SAR of N-substituted analogues. Ring modifications, such as the replacement of the benzene ring with other heterocyclic systems (e.g., azaindazoles), can also dramatically alter the compound's activity by changing its shape, polarity, and hydrogen bonding capacity. acs.org

| Compound | N-1 Substituent | IC50 (μM) |

|---|---|---|

| Unsubstituted | -H | > 100 (Weakly active) |

| Analogue 4 | -(CH2)3-piperidine | 36 |

| Analogue 5 | -(CH2)3-indoline-2,3-dione | 6.8 |

Comparative SAR Analysis with Structurally Related Indazole Derivatives

To fully appreciate the SAR of this compound, it is instructive to compare it with structurally related derivatives where each functional group is systematically varied. The biological activity of indazoles is highly dependent on the specific substitution pattern, and small changes can lead to large differences in potency and selectivity against different targets.

Effect of the C3-Substituent: Replacing the C3-chloro group with other halogens (e.g., -Br, -I) or with hydrogen, alkyl, or aryl groups would modulate the steric and electronic properties. While the chloro group provides a good balance and a site for further synthesis, a larger group might enhance van der Waals interactions or cause steric clashes in a binding pocket.

Effect of the C6-Substituent: Comparing the C6-methoxy derivative with a C6-hydrogen or C6-chloro analogue would highlight the role of the electron-donating methoxy group. For instance, in a series of kinase inhibitors, a C5-methoxy group was found to be more potent than a C5-methyl group, suggesting the importance of the oxygen atom. nih.gov The absence of the methoxy group would likely decrease solubility and remove a key hydrogen bond acceptor.

Effect of the C4-Substituent: The C4-nitro group is a dominant feature. Comparing its activity to an analogue with a C4-amino, C4-cyano, or C4-hydrogen would clarify the necessity of the nitro group's strong electron-withdrawing and hydrogen-bonding properties. For nNOS inhibition, a 4-nitro or 4-cyano group was found to be important for activity. researchgate.net

The table below illustrates how different substitution patterns on the indazole ring result in varied biological activities, underscoring the scaffold's versatility.

| Indazole Derivative Class | Key Substituents | Biological Target/Activity | Reference |

|---|---|---|---|

| 3-Aminoindazoles | C3-NH2, C5-aryl | Anaplastic Lymphoma Kinase (ALK) Inhibition | nih.gov |

| 3-Chloro-6-nitro-1H-indazoles | C3-Cl, C6-NO2 | Antileishmanial Activity | nih.gov |

| N1-substituted Indazole-3-carboxamides | N1-alkyl-heterocycle, C3-CONH2 | PARP-1 Inhibition | nih.gov |

| Indazole-pyrimidine derivatives | C6-OCH3 | VEGFR-2 Inhibition | nih.gov |

| 4-Nitroindazoles | C4-NO2 | nNOS Inhibition | researchgate.net |

This comparative analysis demonstrates that there is no single "optimal" substitution pattern for all biological targets. Instead, the specific combination of substituents on the indazole ring must be carefully tailored to achieve the desired potency and selectivity for a given therapeutic application.

Computational and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as a derivative of 3-chloro-6-nitro-1H-indazole, to the active site of a target protein.

In studies of analogous 3-chloro-6-nitro-1H-indazole derivatives, molecular docking has been employed to elucidate their binding poses within the active site of enzymes like Leishmania infantum trypanothione (B104310) reductase (TryR). nih.gov The process involves preparing the 3D structures of the ligands and the target protein, followed by the use of docking software to predict the most stable binding conformations. nih.gov These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex. nih.govnih.gov For instance, the docking of related indazole compounds into the TryR active site demonstrated the formation of a network of both hydrophobic and hydrophilic interactions, which are believed to be essential for their biological activity. nih.govnih.govresearchgate.net

A hypothetical analysis of 3-Chloro-6-methoxy-4-nitro-1H-indazole would involve similar procedures to identify its potential interactions with key amino acid residues within a target's binding pocket. The specific nature and orientation of the methoxy (B1213986) and nitro groups would be critical in determining its unique binding mode.

Molecular docking also allows for the prediction of binding affinities, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), which helps in ranking potential drug candidates. nih.gov While specific binding affinity data for this compound against Trypanothione Reductase or Phosphoinositide 3-kinase (PI3K) is not available, studies on other indazole derivatives have shown the utility of this approach. For example, various 3-amino-1H-indazole derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell proliferation. nih.gov Computational docking of these compounds into the ATP-binding site of PI3K would be a standard step to predict their inhibitory potential.

The following table illustrates the type of data that would be generated from such a study, with hypothetical binding affinity values for this compound against the specified targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Trypanothione Reductase | -8.5 | Tyr110, Trp122, His461 |

| PI3Kα | -9.2 | Val851, Lys802, Asp933 |

| PI3Kδ | -8.9 | Val828, Glu826, Asp911 |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For ligand-target complexes, MD simulations provide insights into the stability of the binding pose predicted by molecular docking and the flexibility of both the ligand and the protein.

In the context of 3-chloro-6-nitro-1H-indazole derivatives, MD simulations have been performed to understand the structural and intermolecular affinity stability of the ligand-target complex in a biological environment. nih.govnih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time, indicating the stability of the complex. A stable complex is often characterized by a low and converging RMSD value, typically within 1-3 Å. nih.govnih.govresearchgate.net Analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can also highlight flexible regions of the protein that may be important for ligand binding and function.

MD simulations are crucial for characterizing the stability of the interactions at the protein-ligand interface. By analyzing the simulation trajectory, researchers can monitor the persistence of key intermolecular interactions, such as hydrogen bonds, identified during molecular docking. For the TryR complex with a derivative of 3-chloro-6-nitro-1H-indazole, MD simulations confirmed that the complex remained in a state of good equilibrium, suggesting a stable binding. nih.govnih.govresearchgate.net Furthermore, techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to the MD simulation trajectories to calculate the binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov

The stability of a hypothetical complex between this compound and a target protein would be assessed using similar metrics, as shown in the table below.

| Simulation Metric | Value | Interpretation |

| Average RMSD of Protein | 1.8 Å | Indicates a stable protein backbone during the simulation. |

| Average RMSD of Ligand | 1.2 Å | Suggests the ligand remains stably bound in the active site. |

| Key Hydrogen Bond Occupancy | > 80% | High occupancy indicates stable and persistent hydrogen bonding. |

| MM/GBSA Binding Free Energy | -50 kcal/mol | A favorable binding free energy, suggesting high stability of the complex. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. In drug design, DFT is often employed to optimize the geometry of a ligand before docking and to calculate various molecular properties that can influence its biological activity.

For derivatives of 3-chloro-6-nitro-1H-indazole, DFT calculations using the B3LYP method with a def2-SVP basis set have been utilized to optimize their 3D structures in the gas phase. nih.gov This optimization ensures that the ligand conformation used for docking is energetically favorable. DFT can also be used to calculate electronic properties such as the distribution of electrostatic potential on the molecular surface, which can help in understanding and predicting intermolecular interactions. nih.gov For instance, the bent geometry of some triazolic derivatives of 3-chloro-6-nitro-1H-indazole, as revealed by DFT, was proposed to influence their anti-leishmanial activities through interactions between the core structure and the side chain. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity and interaction with biological systems. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate these properties. For a compound like this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's stability, reactivity, and the nature of its interactions with other molecules. jmaterenvironsci.comresearchgate.netasianresassoc.org

Reactivity descriptors, derived from DFT calculations, quantify the chemical behavior of the molecule. Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

Chemical Hardness (η) and Softness (S): These properties describe the molecule's resistance to deformation of its electron cloud. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, which is crucial for understanding its interactions with biological nucleophiles. researchgate.net

These descriptors for this compound would be calculated to predict its reactivity and potential interaction sites. For instance, a theoretical study on alkyl nitroindazole derivatives utilized DFT to calculate these parameters to predict reactivity and selectivity. jmaterenvironsci.com

Table 1: Hypothetical Reactivity Descriptors for this compound based on DFT Calculations

| Descriptor | Value | Significance |

|---|---|---|

| EHOMO (eV) | - | Energy of the highest occupied molecular orbital |

| ELUMO (eV) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) (eV) | - | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

| Chemical Softness (S) | - | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | - | Electron-attracting power |

| Electrophilicity Index (ω) | - | Propensity to accept electrons |

Conformational Analysis and Energy Minimization of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would involve identifying its most stable spatial arrangements. This process is typically performed using molecular mechanics force fields, such as MMFF94, which calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov

Energy minimization is a computational process that systematically alters the geometry of a molecule to find a structure with the minimum potential energy, known as the global minimum. This optimized geometry represents the most stable and likely conformation of the molecule under a given set of conditions. In a study of novel 3-chloro-6-nitro-1H-indazole derivatives, the 3D molecular structures were minimized using the Merck Molecular Force Field 94 (MMFF94) prior to docking studies. nih.gov This step is crucial for ensuring that the ligand conformation used in docking simulations is energetically favorable and therefore biologically relevant.

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To quantify the binding affinity of a ligand to its target protein, binding free energy calculations are employed. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for estimating the free energy of binding. nih.govnih.gov These methods combine the molecular mechanics energies with continuum solvation models.

The binding free energy is calculated by considering the energies of the protein-ligand complex, the free protein, and the free ligand. The calculation typically includes van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies.

In a molecular modeling study of novel 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents, MM/GBSA calculations were performed to assess the stability of the ligand-protein complex. The results from these calculations were in good agreement with experimental findings, demonstrating the high stability of the complex. nih.govnih.gov

Table 2: Representative Binding Free Energy Contributions from an MM/GBSA Calculation for a 3-Chloro-6-nitro-1H-indazole Derivative Complex

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -25.3 |

| Polar Solvation Energy | 30.1 |

| Nonpolar Solvation Energy | -5.2 |

| Total Binding Free Energy (ΔGbind) | -46.1 |

In Silico Prediction of Absorption, Distribution, Metabolism (excluding excretion and toxicity) Properties

The pharmacokinetic properties of a drug candidate are critical to its success. In silico methods for predicting Absorption, Distribution, and Metabolism (ADM) properties provide an early assessment of a compound's drug-likeness. Various computational models and software are available to predict these properties based on the molecular structure of the compound.

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability.

Distribution: Properties like plasma protein binding and blood-brain barrier penetration are calculated to understand how the compound will distribute throughout the body.

Metabolism: Prediction of interactions with cytochrome P450 enzymes helps to identify potential metabolic liabilities.

While specific ADM predictions for this compound are not available, studies on other nitro-substituted heterocyclic compounds have demonstrated the utility of these in silico tools. For example, in silico ADMET and pharmacokinetic parameters were evaluated for synthesized nitro benzimidazole (B57391) derivatives to assess their drug-likeness. researchgate.net

Table 3: Hypothetical In Silico ADM Predictions for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 80 | High absorption from the gastrointestinal tract |

| Caco-2 Permeability (nm/s) | > 20 | High permeability |

| Plasma Protein Binding (%) | < 90 | Low to moderate binding, higher free fraction |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

Pharmacophore Modeling and Virtual Screening Approaches for Novel Analogue Discovery

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model for this compound would be developed based on its structure and known interactions with a biological target, or from a set of active analogues. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening.

Virtual screening allows for the rapid and cost-effective identification of potential new drug candidates with diverse chemical scaffolds but similar biological activity. Fragment-based virtual screening and bioisosterism strategies have been successfully applied to the discovery of novel indazole derivatives as potent inhibitors of various enzymes. nih.gov These approaches facilitate the exploration of chemical space and the discovery of novel analogues with improved potency and pharmacokinetic properties.

Preclinical Investigations and Translational Research Perspectives

In Vitro Assays for Biological Efficacy Assessment

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular or molecular level.

Cell-Based Viability and Proliferation Assays (e.g., MTT, SRB)

These assays are used to measure a compound's effect on cell survival and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay quantifies metabolic activity as an indicator of cell viability, while the SRB (Sulphorhodamine B) assay measures total cellular protein content to determine cell density. Despite a thorough search, no studies reporting the results of MTT, SRB, or similar viability and proliferation assays on cell lines treated with 3-Chloro-6-methoxy-4-nitro-1H-indazole were identified.

Enzymatic Inhibition Assays (e.g., Kinase Assays, Trypanothione (B104310) Reductase Assays)

Enzymatic assays are critical for identifying the specific molecular targets of a compound. These tests measure the ability of a compound to inhibit the activity of a particular enzyme, such as a protein kinase involved in cell signaling or an enzyme like trypanothione reductase, which is crucial for the survival of certain parasites. No published data from enzymatic inhibition assays for this compound could be located.

Antimicrobial Susceptibility Testing (MIC, MBC, MFC)

Antimicrobial susceptibility tests evaluate a compound's ability to inhibit or kill microorganisms. Key metrics include the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth; the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills a specified percentage of bacteria; and the Minimum Fungicidal Concentration (MFC) for fungi. No research detailing the MIC, MBC, or MFC values of this compound against any bacterial or fungal strains was found.

Studies on Reactive Oxygen Species (ROS) Generation and Antioxidant Capacity

These studies assess a compound's potential to induce oxidative stress by generating ROS or to act as an antioxidant by neutralizing these reactive molecules. Such properties are relevant for various therapeutic areas, including oncology and inflammatory diseases. No literature detailing investigations into the effects of this compound on ROS generation or its antioxidant capacity was available.

In Vivo Efficacy Studies in Relevant Non-Human Disease Models

In vivo studies are essential to evaluate a compound's efficacy and physiological effects within a living organism, providing a bridge between in vitro findings and potential clinical applications.

Animal Models for Cancer Efficacy (e.g., Xenograft Models)

Xenograft models, which involve implanting human tumor cells into immunocompromised animals (e.g., mice), are a standard method for assessing the anticancer efficacy of a test compound in a living system. A search for in vivo studies did not uncover any reports on the efficacy of this compound in animal xenograft models or any other non-human models of cancer.

In Vivo Models for Parasitic Infections (e.g., Leishmaniasis Models)

A comprehensive review of published scientific literature reveals a lack of specific in vivo studies investigating the efficacy of this compound against parasitic infections, including in leishmaniasis models. While research has been conducted on derivatives of the broader indazole class for anti-parasitic properties, data pertaining specifically to the in vivo activity of the this compound compound is not available in the current body of scientific evidence. Consequently, no detailed research findings or data tables on its performance in animal models of parasitic disease can be presented.

Table 1: In Vivo Efficacy of this compound in Parasitic Infection Models

| Animal Model | Parasite Species | Efficacy Outcome | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Assessment of Anti-inflammatory Effects in Animal Models

There is no available scientific literature detailing the assessment of anti-inflammatory effects of this compound in animal models. Preclinical in vivo studies are essential for evaluating the potential of a compound to modulate inflammatory pathways and produce a therapeutic effect. However, no such investigations have been published for this specific chemical entity. Therefore, information regarding its efficacy in models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, is currently absent from the scientific record.

Table 2: Evaluation of Anti-inflammatory Activity of this compound in Preclinical Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Data Not Available | Data Not Available | N/A |

Evaluation of Systemic Exposure and Bioavailability in Preclinical Models

The systemic exposure and bioavailability of this compound have not been reported in published preclinical studies. Pharmacokinetic evaluations in animal models are critical for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which are fundamental parameters for assessing its potential as a therapeutic agent. Without these studies, key metrics such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%) for this compound remain unknown.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models

| Animal Model | Key Pharmacokinetic Parameters | Reference |

|---|---|---|

| Data Not Available | Data Not Available | N/A |

Conclusion and Future Research Directions

Summary of Current Understanding of 3-Chloro-6-methoxy-4-nitro-1H-indazole and Related Indazole Derivatives

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This core structure is present in numerous therapeutic agents and is a focal point of extensive research due to the wide array of biological activities its derivatives exhibit. researchgate.netnih.gov While specific research on this compound is not extensively detailed in publicly available literature, its structure embodies key functional groups—chloro, methoxy (B1213986), and nitro—that are known to modulate the pharmacological profile of the parent indazole scaffold.

The general understanding of related indazole derivatives is vast. They have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties. researchgate.netbohrium.comresearchgate.net The therapeutic success of FDA-approved drugs such as Axitinib, Pazopanib, and Niraparib underscores the clinical significance of this heterocyclic system, particularly in oncology as kinase inhibitors. bohrium.comnih.govrsc.org

Research into functionally similar compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, has revealed promising potential as antileishmanial agents. nih.govnih.gov Studies have shown that these compounds can act as potent inhibitors of Leishmania major, with molecular modeling suggesting stable binding to the parasite's trypanothione (B104310) reductase enzyme. nih.govresearchgate.net Furthermore, 5-nitroindazole (B105863) derivatives have demonstrated efficacy against a range of other protozoan parasites, including Acanthamoeba castellanii and Trypanosoma cruzi, indicating that the nitro group is a crucial pharmacophoric element for antiprotozoal activity. ugr.esnih.govmdpi.com The substitution pattern on the indazole ring is critical for biological activity; for instance, structure-activity relationship (SAR) analyses have indicated that substituents at the 4- and 6-positions can be crucial for inhibitory potency against certain enzymes. nih.gov

Table 1: Biological Activities of Selected Indazole Scaffolds

| Indazole Derivative Class | Primary Biological Activity | Key Research Findings |

|---|---|---|

| General Indazole Derivatives | Anticancer | Inhibit various kinases (e.g., VEGFR-2, FGFR, EGFR) involved in tumor growth and angiogenesis. nih.gov |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Antileishmanial | Exhibit inhibitory activity against Leishmania species, targeting enzymes like trypanothione reductase. nih.govnih.gov |

| 5-Nitroindazole Derivatives | Antiprotozoal | Show broad-spectrum activity against parasites such as Trypanosoma cruzi and Acanthamoeba castellanii. ugr.esnih.gov |

| 7-Nitroindazole | Cardiovascular Effects | Demonstrates anti-hypertrophic effects and improves plasma redox status in cardiovascular models. nih.gov |

Challenges and Opportunities in Indazole-Based Drug Discovery and Development

The development of indazole-based therapeutics is accompanied by both significant opportunities and notable challenges. The primary opportunity lies in the chemical versatility and broad biological activity of the indazole scaffold. nih.govbohrium.com Its status as a privileged structure means that it is well-recognized by a multitude of biological targets, offering a robust starting point for developing inhibitors for various enzymes and receptors. researchgate.netrsc.org The synthetic accessibility of the core allows for extensive functionalization, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. researchgate.net

However, the path to clinical application is fraught with challenges. A key issue in the synthesis of indazole derivatives can be low yields and the formation of multiple tautomers (1H- and 2H-indazoles), which can possess different physical, chemical, and biological properties. bohrium.comaustinpublishinggroup.comnih.gov The 1H-tautomer is generally more thermodynamically stable, but controlling the tautomeric form during synthesis and biological action can be complex. nih.govbohrium.com

Furthermore, despite promising preclinical data, many indazole-based drug candidates have failed in clinical trials. nih.gov These failures can be attributed to a variety of factors, including unforeseen toxicity, poor pharmacokinetic profiles (e.g., absorption, distribution, metabolism, and excretion - ADMET), or a lack of efficacy in human subjects. researchgate.net Specifically for kinase inhibitors, a common target for indazoles, achieving high selectivity can be difficult, leading to off-target effects. nih.gov The development of drug resistance is another significant hurdle, particularly in the context of anticancer and antimicrobial therapies. tandfonline.com

Strategies for Lead Optimization and Compound Development of this compound Analogues

Lead optimization is a critical phase in drug discovery aimed at refining a lead compound's structure to enhance its efficacy, selectivity, and ADMET properties. researchgate.netdanaher.com For analogues of this compound, several established strategies can be employed.

Structure-Activity Relationship (SAR)-Directed Optimization : This approach involves systematically modifying the lead compound's functional groups to establish a clear relationship between structural changes and biological activity. nih.gov For this compound analogues, this would involve:

Modification of the Nitro Group : Altering the position of the nitro group (e.g., to the 5- or 7-position) or replacing it with other electron-withdrawing groups to modulate potency and reduce potential toxicity associated with nitroaromatics.

Substitution at the Methoxy Position : Replacing the methoxy group with other alkoxy groups, alkyl groups, or halogens to probe the impact on binding affinity and metabolic stability. nih.gov

Varying the Chloro Substituent : Substituting the chloro atom at the 3-position with other halogens (F, Br, I) or small functional groups to fine-tune electronic properties and target interactions.

Structure-Based Drug Design (SBDD) : If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR), SBDD can be a powerful tool. nih.gov Computational methods like molecular docking can predict how analogues of this compound bind to the active site of a target enzyme, such as Leishmania trypanothione reductase. nih.govresearchgate.net This allows for the rational design of new derivatives with improved binding affinity and selectivity. For instance, modifications can be designed to exploit specific hydrophobic or hydrogen-bonding interactions within the target's binding pocket. tandfonline.com

Pharmacophore-Oriented Design : This strategy involves identifying the essential structural features (the pharmacophore) responsible for the biological activity and using this model to design novel molecules. danaher.com By comparing the structure of this compound with other active indazoles, a common pharmacophore can be derived to guide the synthesis of new analogues with diverse core structures but conserved key interaction points.

Table 2: Lead Optimization Strategies for Indazole Analogues

| Strategy | Approach | Example Application for Indazole Analogues |

|---|---|---|

| SAR-Directed Modification | Systematically alter functional groups. | Synthesize a series of analogues where the 6-methoxy group is replaced with different ethers to improve metabolic stability. nih.gov |

| Structure-Based Design | Use 3D structure of the target to guide design. | Dock analogues into a kinase ATP-binding site to design modifications that increase interactions with hinge residues. tandfonline.com |

| Isosteric Replacement | Replace functional groups with others of similar size and electronics. | Substitute the benzene ring of the indazole with a pyridine (B92270) ring (bioisostere) to improve solubility and ADMET properties. |

| Fragment-Based Drug Discovery | Build a lead from smaller fragments that bind to the target. | Use the indazole core as a starting fragment and elaborate it with other chemical moieties to build a potent inhibitor. nih.gov |

Emerging Research Areas and Unexplored Potential for Indazole Scaffolds

While the role of indazoles in cancer and inflammation is well-established, emerging research is continually expanding their therapeutic potential into new domains. researchgate.netbohrium.com One of the most significant emerging areas is in the treatment of neglected tropical diseases caused by protozoan parasites. nih.govmdpi.com The demonstrated activity of nitroindazole derivatives against Leishmania, Trypanosoma, and Acanthamoeba species highlights a promising and underexplored avenue for drug development where new mechanisms of action are urgently needed. ugr.esnih.gov

Another area of growing interest is cardiovascular disease. nih.gov Certain derivatives, such as 7-nitroindazole, have been shown to have anti-hypertrophic effects and the ability to modulate oxidative stress biomarkers. nih.gov The development of indazole-based activators of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, represents another novel therapeutic strategy. nih.gov

The versatility of the indazole scaffold also lends itself to the development of agents targeting the central nervous system (CNS). Beyond the established use of Granisetron as a 5-HT3 antagonist, research is ongoing to explore indazoles as inhibitors of enzymes like monoamine oxidase B (MAO-B) or as ligands for other CNS receptors, potentially for treating neurodegenerative diseases or psychiatric disorders. researchgate.net The ability to functionalize the indazole ring allows for the modulation of properties like lipophilicity, which is crucial for crossing the blood-brain barrier.

Outlook on Future Therapeutic Applications of this compound Derivatives

The future therapeutic applications of derivatives based on the this compound scaffold appear most promising in the field of anti-infective agents, particularly for treating protozoan diseases. Building on the initial findings for related 3-chloro-6-nitro-1H-indazole compounds against Leishmania, a focused drug discovery program could lead to potent and selective antiparasitic drugs. nih.gov Lead optimization efforts would likely concentrate on enhancing potency while minimizing the potential toxicity sometimes associated with nitroaromatic compounds.

Given the prevalence of indazoles as kinase inhibitors, another logical direction is the exploration of these derivatives as anticancer agents. nih.govrsc.orgrsc.org The specific substitution pattern of this compound could confer novel selectivity profiles against specific kinases implicated in cancer. A systematic screening of these derivatives against a panel of kinases could uncover new leads for targeted cancer therapy.

Ultimately, the trajectory for these compounds will depend on rigorous preclinical evaluation. Future research should focus on synthesizing a library of analogues and evaluating them in a range of biological assays to fully map their therapeutic potential. By leveraging modern drug discovery strategies, including computational modeling and high-throughput screening, derivatives of this compound could be developed into next-generation therapeutics for a variety of diseases. danaher.com

Q & A

Basic Research Question

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy at C6, nitro at C4) .

- X-ray diffraction (XRD) : SHELXL software for refining crystal structures, especially to resolve torsional angles of nitro and chloro groups .

- Mass spectrometry (HRMS) : Accurate mass determination to distinguish isotopic peaks of chlorine .

How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Question

- DFT with hybrid functionals : Becke’s three-parameter exchange-correlation functional (B3LYP) predicts HOMO-LUMO gaps and nitro group electron-withdrawing effects .

- Solvent modeling : Polarizable Continuum Models (PCM) simulate solvation effects on reactivity .

- Transition state analysis : Identify steric clashes during nucleophilic substitution at the chloro position .

Advanced Research Question

- Multi-technique validation : Cross-check XRD torsion angles with H-N HMBC NMR to confirm nitro group orientation .

- Dynamic vs. static disorder : Use SHELXL’s ADPs (Atomic Displacement Parameters) to model thermal motion in crystal lattices .

- DFT-assisted refinement : Adjust XRD parameters using computational electrostatic potential maps .

What strategies are employed to study structure-activity relationships (SAR) for this compound in pharmacological contexts?

Advanced Research Question

- Bioisosteric replacement : Substitute nitro with cyano or sulfonamide groups to modulate target binding .

- Enzymatic assays : Test inhibitory activity against kinases or receptors (e.g., AMPA/kainate receptors) using fluorogenic substrates .

- Docking simulations : AutoDock Vina to predict binding modes in active sites of target proteins .

Advanced Research Question

- Reductive stabilization : Avoid exposure to strong reducing agents (e.g., Pd/C under H₂) unless intentional .

- Light-sensitive storage : Store in amber vials at −20°C to prevent nitro-to-nitrito rearrangement .

- pH control : Maintain neutral conditions during synthesis to avoid acid-catalyzed decomposition .

What challenges arise in interpreting mass spectrometric data for halogenated nitroindazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.